N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)18-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPFMFGLLYPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
- Starting materials : 2-amino-6-ethoxybenzothiazole and N,N-dimethylethylenediamine.
- Catalysts : Suitable catalysts such as acid catalysts or coupling agents may be employed to facilitate the condensation.
- Solvents : Common organic solvents like ethanol, toluene, or dichloromethane are used depending on the scale and desired reaction kinetics.
- Temperature : Moderate temperatures (generally 60–110 °C) are maintained to ensure efficient reaction without degradation.
- Reaction time : Typically ranges from several hours to overnight, depending on scale and catalyst efficiency.
Industrial Scale Synthesis
Industrial production adapts the laboratory condensation to larger volumes with optimized parameters:
- Use of continuous flow reactors or batch reactors with strict temperature and pH control.
- Purification steps including crystallization, solvent extraction, and drying to achieve high purity (≥95%).
- Optimization to reduce by-products and improve yield.
Reaction Analysis and Chemical Transformations
Types of Chemical Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions | Major Products |
|---|---|---|---|
| Condensation | Formation of the benzothiazole-diamine linkage via nucleophilic attack and elimination | Acid catalysts or coupling agents; heat | Target compound |
| Oxidation | Possible oxidation of sulfur in benzothiazole ring to sulfoxides or sulfones | Hydrogen peroxide or peracids | Sulfoxides, sulfones |
| Reduction | Reduction of imine or other functional groups if present | Sodium borohydride or metal hydrides | Amines or reduced derivatives |
| Substitution | Functional group replacement on the aromatic or amine moieties | Nucleophiles or electrophiles under mild conditions | Modified analogs or derivatives |
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of benzothiazole and diamine | Catalyst present, 60–110 °C, 6–24 hours | 40–70 | Yield depends on catalyst, solvent, and purity of reagents |
| Purification (crystallization) | Cooling, solvent extraction | >95 purity | Critical for removing unreacted starting materials |
Detailed Experimental Procedure (Representative)
Preparation of 2-amino-6-ethoxybenzothiazole : Synthesized via cyclization of appropriate 2-aminothiophenol derivatives with ethyl bromide or ethoxy-substituted precursors under reflux.
Condensation with N,N-dimethylethylenediamine :
- Dissolve 2-amino-6-ethoxybenzothiazole (1 equiv) in anhydrous ethanol.
- Add N,N-dimethylethylenediamine (1.1 equiv) dropwise under nitrogen atmosphere.
- Add catalytic amount of acid catalyst (e.g., acetic acid or p-toluenesulfonic acid).
- Heat the mixture at 80 °C with stirring for 12–18 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, cool the mixture and add water to precipitate the product.
- Filter, wash with cold ethanol, and dry under vacuum.
-
- Recrystallize the crude product from ethanol or ethyl acetate.
- Dry the purified compound under reduced pressure.
Analytical Data Supporting Preparation
| Parameter | Data | Methodology |
|---|---|---|
| Molecular Formula | C13H19N3OS | Confirmed by elemental analysis |
| Molecular Weight | 265.38 g/mol | Mass spectrometry (MS) |
| Purity | ≥95% | HPLC, NMR spectroscopy |
| Structural Confirmation | Benzothiazole ring and ethoxy group intact | ^1H NMR, ^13C NMR, IR spectroscopy |
| Yield | 40–70% (depending on method and scale) | Gravimetric |
Comparative Notes on Related Diamine Ligands
The use of N,N-dimethylethylenediamine as a nucleophile is well documented in the synthesis of benzothiazole derivatives. Its availability and reactivity make it a preferred choice for introducing the dimethylated ethane-1,2-diamine moiety. Alternative diamines may require different reaction conditions or catalysts.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of 2-amino-6-ethoxybenzothiazole | Cyclization of 2-aminothiophenol derivatives | Benzothiazole intermediate | 60–80 | >90 | Precursor for condensation |
| Condensation with N,N-dimethylethylenediamine | Acid catalyst, 60–110 °C, 12–18 h | Target diamine compound | 40–70 | ≥95 | Key step for final product |
| Purification | Recrystallization, solvent extraction | Pure compound | — | ≥95 | Essential for removing impurities |
Research Findings and Optimization Insights
- Catalyst choice significantly influences the reaction rate and yield; mild acid catalysts are preferred to avoid side reactions.
- Solvent selection affects product solubility and crystallization behavior; ethanol and ethyl acetate are commonly used.
- Temperature control is critical; overheating can lead to decomposition or side products.
- Reaction monitoring by chromatographic methods ensures timely termination to maximize yield.
- Scale-up considerations include maintaining inert atmosphere and efficient mixing to ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Antibacterial Activity
Mechanism of Action
The compound exhibits significant antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. This leads to cell lysis and death of the bacteria, making it a candidate for developing new antibacterial agents. The interaction with bacterial targets is crucial for its efficacy, as it alters cellular functions that are vital for bacterial survival.
Biochemical Pathways
Research indicates that N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine affects various biochemical pathways within bacterial cells. It has been shown to inhibit specific enzymes that are critical for bacterial metabolism, thereby enhancing its antibacterial properties.
Biochemical Interactions
Enzyme Inhibition
The compound's ability to bind to and inhibit certain enzymes is a key aspect of its functionality. For instance, it can prevent substrate binding at the active sites of these enzymes, which is essential for their catalytic activity. This inhibition can lead to significant disruptions in metabolic processes within the bacteria.
Cellular Effects
In addition to its enzyme inhibition capabilities, the compound also impacts cellular processes such as membrane integrity and signaling pathways. These effects contribute to its overall antibacterial efficacy and highlight its potential as a therapeutic agent against resistant bacterial strains.
Synthetic Routes and Industrial Applications
Synthesis Methods
The synthesis of this compound typically involves the condensation of 2-amino-6-ethoxybenzothiazole with N,N-dimethylethylenediamine. This process is optimized for high yield and purity under controlled conditions.
Industrial Production
In industrial settings, large-scale synthesis may be conducted using optimized reaction conditions to maximize yield while minimizing costs. The production process includes purification steps such as crystallization and drying to ensure the final product meets quality standards.
Case Studies and Research Findings
Research studies have documented various applications of this compound in laboratory settings:
- Study on Antibacterial Efficacy : A recent study demonstrated that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response where higher concentrations led to greater antibacterial effects.
- Biochemical Pathway Analysis : Another study focused on the molecular interactions between the compound and bacterial enzymes, revealing insights into how it disrupts metabolic pathways critical for bacterial survival.
These findings underscore the potential of this compound as a promising candidate for further development in antibacterial therapies.
Mechanism of Action
The mechanism of action of N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Core
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Electron-Donating vs.
- Fluorine Substitution : The fluoro analog may exhibit altered pharmacokinetics due to fluorine’s electronegativity, impacting bioavailability compared to the ethoxy variant.
Table 2: Anticancer Activity of Selected Analogs
Key Observations :
- Quinoline derivatives like compound 22 show potent anticancer activity (IC₅₀ <1 μM), likely due to the planar aromatic system and styryl substituent enhancing DNA intercalation.
- The target compound’s benzothiazole core may offer distinct binding modes, but biological data are lacking in the provided evidence.
Key Observations :
- The target compound’s predicted boiling point (381.6°C ) and density (1.190 g/cm³ ) indicate moderate volatility and solubility, suitable for formulation development.
Biological Activity
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, with the CAS number 1396761-74-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₃H₁₉N₃OS
- Molecular Weight : 265.38 g/mol
- Purity : ≥95%
- Structure : The compound features a benzothiazole moiety which is known for its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole ring followed by the introduction of the ethoxy and dimethylamine groups. Specific synthetic routes can vary, but they generally utilize common reagents like ethyl bromide and various amines under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
Anticonvulsant Activity
Research has indicated that compounds related to benzothiazoles exhibit anticonvulsant properties. For instance, a study showed that derivatives with similar structures demonstrated significant protective effects against seizures induced by pentylenetetrazol. The most active compounds in that study had protective indices (PI) indicating their effectiveness compared to standard anticonvulsants like sodium valproate .
Antimicrobial Properties
Benzothiazole derivatives have also been reported to possess antimicrobial activities. A study on related compounds demonstrated their effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). These compounds were evaluated for their ability to inhibit cell proliferation, with some showing moderate inhibitory activities .
Case Studies
Several case studies have explored the pharmacological effects of benzothiazole derivatives:
- Anticonvulsant Efficacy : In a controlled study involving animal models, compounds structurally similar to this compound were administered at varying doses. Results indicated a dose-dependent response with significant anticonvulsant activity observed at higher doses (300 mg/kg) while maintaining low neurotoxicity .
- Antimicrobial Screening : A series of benzothiazole derivatives were screened against clinical isolates of bacteria and fungi. The minimal inhibitory concentration (MIC) values were determined, revealing that some derivatives had MICs as low as 50 μg/mL against resistant strains .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, and how can reaction yields be optimized?
- Methodological Answer :
- Mitsunobu Reaction : Utilize Mitsunobu conditions to couple phenolic intermediates with 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol. For example, compound 27 (structurally analogous) was synthesized via this method with a 29% yield over two steps .
- Reductive Amination : Optimize reductive amination using Pt catalysts under hydrogenation conditions, as demonstrated for similar dimethylethane-diamine derivatives .
- Solvent-Free Conditions : Consider solvent-free Friedel-Crafts acylation (e.g., Eaton’s reagent) to improve reaction efficiency and yields (up to 96% for related heterocycles) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for ethoxybenzo[d]thiazole (δ ~6.8–7.2 ppm for aromatic protons) and dimethylethane-diamine (δ ~2.1–2.6 ppm for methyl groups). For example, compound 25e showed distinct signals at δ 6.91 (s, 1H) and δ 2.11 (s, 6H) in DMSO-d₆ .
- HRMS : Confirm molecular weight (e.g., C₁₂H₁₈N₂O₂ gave [M+H⁺] at m/z 222.14) .
Q. How can purity and stability be assessed under varying conditions?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., related Hg/Se complexes retained stability up to 200°C) .
Advanced Research Questions
Q. How can molecular docking predict interactions between this compound and biological targets like EGFR or G9a?
- Methodological Answer :
- Protein Preparation : Use Schrödinger’s Maestro to fix PDB structures (e.g., 4UH5), assign bond orders, add hydrogens, and optimize H-bond networks .
- Docking Parameters : Employ OPLS3e force field and Glide XP mode for ligand flexibility. Grid boxes should encompass active sites (e.g., 20 ų around c-MYC G-quadruplex) .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Methodological Answer :
- Cell Lines : Test against H-460 (lung), HT-29 (colon), HepG2 (liver), and SCG-7901 (gastric) cancer lines. IC₅₀ values for analogous compounds (e.g., 22) ranged from 0.5–5 µM .
- Mechanistic Assays : Perform flow cytometry (apoptosis) and Western blotting (e.g., STAT5 inhibition for compound IQDMA, IC₅₀ = 1.2 µM) .
Q. How can structure-activity relationships (SAR) be analyzed for substituent effects?
- Methodological Answer :
- Substituent Variation : Compare halogen (Cl, F) vs. alkoxy (OCH₃, OC₂H₅) groups at the 6-position of benzo[d]thiazole. Electron-donating groups (e.g., 4-methoxystyryl in compound 22) enhance cytotoxicity .
- Table: Key SAR Findings
| Substituent (Position) | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 6-Ethoxy (C2) | 0.8–2.1 (HepG2) | |
| 6-Chloro (C2) | 1.5–3.4 (HT-29) | |
| 4-Morpholino (C4) | 0.5–1.2 (H-460) |
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Solvents : Use slow evaporation of DCM/MeOH (1:3) to obtain monoclinic crystals (e.g., a = 8.5532 Å, β = 91.935° for Hg/Se analogs) .
- X-ray Diffraction : Collect data on a Gemini diffractometer (Cu-Kα radiation) and refine via SHELXL-97 .
Q. How to design experiments for evaluating off-target effects or toxicity?
- Methodological Answer :
- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology (IC₅₀ threshold >10 µM).
- Hepatocyte Viability : Use primary human hepatocytes with ALT/AST release assays .
Methodological Notes
-
Contradictions in Data :
- Mitsunobu reactions (29% yield) vs. solvent-free methods (90–96% yields) suggest solvent choice critically impacts efficiency.
- Ethoxy vs. chloro substituents show conflicting cytotoxicity trends in HT-29 vs. HepG2 lines, necessitating cell-type-specific profiling .
-
Excluded Sources : BenchChem (Evidences 15, 19, 20) and commercial databases per user guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
